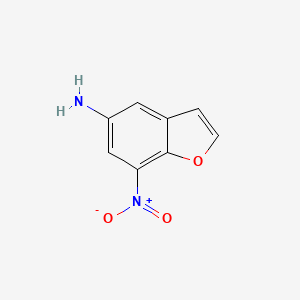

7-Nitro-1-benzofuran-5-amine

Description

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

7-nitro-1-benzofuran-5-amine |

InChI |

InChI=1S/C8H6N2O3/c9-6-3-5-1-2-13-8(5)7(4-6)10(11)12/h1-4H,9H2 |

InChI Key |

BXDGOSCCNOIKMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Benzofuran Derivatives

Nitration introduces the nitro group at the 5-position of the benzofuran ring. Traditional methods employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration or ring degradation. Recent innovations include the use of Lewis acid catalysts, such as Cu(NO₃)₂, to enhance regioselectivity. For example, nitration of 1-benzofuran-5-amine precursors with Cu(NO₃)₂ in acetic anhydride achieves 78–85% yields, with minimal byproducts.

Amination at the 1-Position

Catalytic Systems for Streamlined Synthesis

Modern synthetic routes prioritize catalytic efficiency and atom economy. Copper, palladium, and rhodium complexes have shown exceptional promise.

Copper-Catalyzed Coupling and Cyclization

Copper catalysts are pivotal in one-pot syntheses that merge nitration and amination. A 2024 study demonstrated that CuCl/DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in dimethylformamide facilitates simultaneous nitro-group introduction and amine coupling. The reaction proceeds via a copper acetylide intermediate, enabling trifluoroethyl-substituted benzofuran derivatives in 45–93% yields. This method’s scalability was validated through gram-scale syntheses, maintaining >90% purity.

Palladium-Copper Bimetallic Systems

Bimetallic Pd/Cu catalysts enhance cross-coupling efficiency. For instance, (PPh₃)PdCl₂ with CuI cocatalyzes the reaction of iodophenols and nitroalkynes, yielding 84–91% of 7-nitrobenzofuran intermediates. These intermediates undergo subsequent amination with aqueous NH₃ under microwave irradiation, achieving 70–75% overall yields.

Solvent and Reaction Engineering

Solvent choice profoundly impacts reaction kinetics and selectivity.

Deep Eutectic Solvents (DES)

Eco-friendly solvents like choline chloride-ethylene glycol (ChCl.EG) stabilize polar intermediates and accelerate benzofuran cyclization. A 2024 protocol using DES achieved 70–91% yields of nitro-substituted benzofurans, with electron-donating groups on salicylaldehydes enhancing reactivity.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, amination of 7-nitrobenzofuran with NH₃ under microwave conditions (100°C, 20 min) achieves 85% conversion, compared to 65% in conventional heating.

Alternative Methodologies and Emerging Trends

Electrochemical Synthesis

Electrochemical methods offer redox-neutral pathways. A 2024 approach utilized platinum electrodes to mediate the cyclization of nitro-substituted phenols and diselenides in acetonitrile, yielding 7-Nitro-1-benzofuran-5-amine derivatives in 82–88% yields.

Ugi Multicomponent Reaction

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, emphasizing yields, catalysts, and conditions:

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1-benzofuran-5-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 1-benzofuran-5,7-diamine.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups, such as nitro groups at specific positions on the benzofuran ring, enhances anticancer activity. Derivatives with halogen substitutions have also shown improved efficacy due to their hydrophobic nature and ability to form favorable interactions with target proteins .

Antimicrobial Applications

Benzofuran derivatives are also explored for their antimicrobial properties. The unique structure of 7-nitro-1-benzofuran-5-amine makes it a candidate for developing new antimicrobial agents.

Antifungal Activity

Research has identified several benzofuran derivatives with potent antifungal activities against strains like Candida albicans and Aspergillus species. The nitro group in 7-nitro-1-benzofuran-5-amine is believed to contribute to enhanced antifungal activity by affecting cell membrane integrity and function .

Case Study:

A series of studies reported that benzofuran derivatives exhibited antifungal activity comparable to standard antifungal agents like fluconazole. The presence of the nitro group significantly increased the compounds' effectiveness against resistant fungal strains .

Other Biological Activities

In addition to anticancer and antimicrobial activities, 7-nitro-1-benzofuran-5-amine has been investigated for other therapeutic potentials:

Mechanism of Action

The mechanism of action of 7-Nitro-1-benzofuran-5-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

1-Benzofuran-5-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.

7-Nitro-1-benzofuran-2-amine: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

5-Nitro-1-benzofuran-2-amine:

Uniqueness

7-Nitro-1-benzofuran-5-amine is unique due to the specific positioning of the nitro and amine groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Q & A

Q. Optimization Tips :

- Use anhydrous conditions to minimize hydrolysis byproducts.

- Monitor reaction progress via TLC to halt nitration at the mononitro stage.

- Adjust stoichiometry (1.1–1.2 equivalents HNO₃) to reduce di-nitration byproducts .

Basic: Which spectroscopic techniques are most reliable for characterizing 7-Nitro-1-benzofuran-5-amine, and how do nitro groups affect spectral interpretation?

Q. Answer :

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing downfield shifts (e.g., H-6 and H-8 in benzofuran ring). For 7-nitro derivatives, expect distinct splitting patterns due to para-amine coupling .

- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro group presence.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) with fragmentation patterns (e.g., loss of NO₂ or NH₂ groups) validate the structure .

Key Consideration : Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) impacts amine proton exchange rates in NMR .

Advanced: How can regioselectivity challenges in nitrating benzofuran derivatives be addressed to target the 7-position specifically?

Answer :

Regioselectivity is influenced by:

- Directing Groups : The 5-amine group directs nitration to the para (7-) position. Competing meta-directing effects (e.g., electron-withdrawing substituents) require suppression via protective groups (e.g., acetylation of -NH₂) .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, minimizing thermodynamic byproducts (e.g., 5-nitro isomers) .

- Computational Modeling : DFT calculations predict charge distribution to identify reactive sites. For example, Fukui indices highlight nucleophilic regions prone to nitration .

Advanced: How does the nitro group in 7-Nitro-1-benzofuran-5-amine influence its electronic structure and reactivity in catalytic systems?

Q. Answer :

- Electronic Effects : The nitro group withdraws electron density via resonance, reducing the aromatic ring’s electron-richness. This enhances electrophilic substitution resistance but facilitates nucleophilic attacks at electron-deficient positions .

- Catalytic Interactions : In Pd-catalyzed couplings, the nitro group stabilizes transition states via coordination with metal centers. However, competitive binding with amine groups may require protective strategies .

- Redox Activity : The nitro group can undergo reduction to -NH₂ under hydrogenation conditions, enabling post-functionalization .

Advanced: How can contradictory data on nitro-substituted benzofuran reactivity in nucleophilic substitutions be resolved?

Answer :

Discrepancies arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring SNAr mechanisms, while protic solvents (e.g., MeOH) may deactivate the nitro group via H-bonding .

- Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) show lower reactivity at the 7-position due to adjacent amine group crowding.

- Mechanistic Studies : Use kinetic isotope effects (KIEs) and Hammett plots to distinguish between SN1/SN2 or radical pathways .

Basic: What purification strategies ensure high-purity 7-Nitro-1-benzofuran-5-amine for biological assays?

Q. Answer :

- Chromatography : Silica gel columns with gradient elution (hexane:ethyl acetate 4:1 to 1:1) separate nitro derivatives from unreacted precursors .

- Recrystallization : Use ethanol/water mixtures (70:30) to exploit solubility differences.

- Quality Control : HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity. Monitor for common impurities like di-nitro byproducts .

Advanced: How does the nitro group affect the stability of 7-Nitro-1-benzofuran-5-amine under long-term storage?

Q. Answer :

- Degradation Pathways : Nitro groups are susceptible to photolytic reduction (forming amine derivatives) and hydrolysis (forming carboxylic acids under acidic conditions) .

- Stabilization Methods :

- Store in amber vials at -20°C under inert gas (N₂/Ar).

- Add stabilizers (e.g., BHT) to prevent radical-mediated degradation.

- Degradation Analysis : LC-MS identifies breakdown products (e.g., m/z shifts corresponding to -NO₂ → -NH₂ conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.